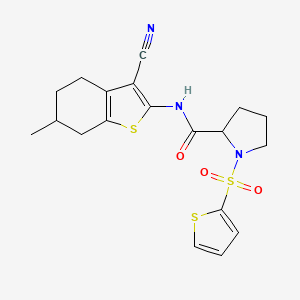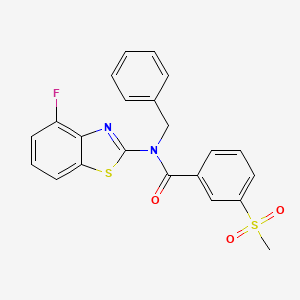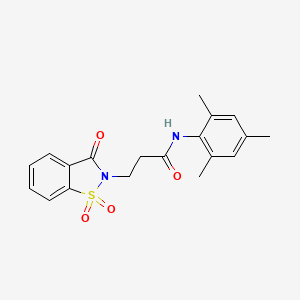![molecular formula C22H26ClN3O4S2 B6481699 N-(1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride CAS No. 1215338-65-0](/img/structure/B6481699.png)
N-(1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains several structural components, including a benzothiazole ring, a methanesulfonyl group, and a morpholin-4-yl propyl group. Benzothiazole is a bicyclic compound consisting of fused benzene and thiazole rings . Methanesulfonyl is a sulfonyl-based functional group, and morpholine is a common heterocycle, featuring a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, which could be attributed to their ability to undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. These properties include melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Antibacterial Agents
N-(1,3-Benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as antibacterial agents . They have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For instance, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against Staphylococcus aureus .
Antifungal Agents
Benzothiazole (BT) derivatives have been associated with antifungal activities . They have been extensively investigated for their potential in treating fungal infections .
Antiprotozoal Agents
BT derivatives have also been investigated for their antiprotozoal activities . They could potentially be used in the treatment of diseases caused by protozoan parasites .
Anticancer Agents
BT derivatives have been associated with anticancer activities . They have been extensively studied for their potential in treating various types of cancer .
Anticonvulsant Agents
BT derivatives have been associated with anticonvulsant activities . They could potentially be used in the treatment of epilepsy and other seizure disorders .
Antihypertensive Agents
BT derivatives have been associated with antihypertensive activities . They could potentially be used in the treatment of high blood pressure .
Antidiabetic Agents
BT derivatives have been associated with antidiabetic activities . They could potentially be used in the treatment of diabetes .
Anti-inflammatory Agents
BT derivatives have been associated with anti-inflammatory activities . They could potentially be used in the treatment of various inflammatory conditions .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2.ClH/c1-31(27,28)18-7-4-6-17(16-18)21(26)25(11-5-10-24-12-14-29-15-13-24)22-23-19-8-2-3-9-20(19)30-22;/h2-4,6-9,16H,5,10-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBCQQVSPBUTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-chlorophenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B6481620.png)
![N'-[(2-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B6481625.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6481631.png)
![5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6481642.png)
![5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6481650.png)
![ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6481651.png)
![ethyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6481656.png)
![methyl 3-carbamoyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B6481663.png)
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B6481678.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide](/img/structure/B6481694.png)


![3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6481721.png)
